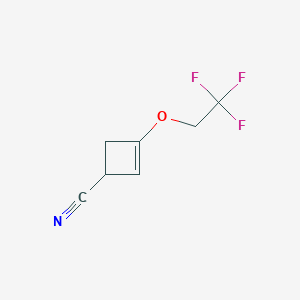
3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile is an organic compound characterized by its unique structure, which includes a trifluoroethoxy group attached to a cyclobutene ring with a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile typically involves the reaction of cyclobutene derivatives with trifluoroethanol and a suitable nitrile source. One common method includes the use of a Rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazone, which enables the formation of monosubstituted cyclobutenes . The reaction conditions often require specific catalysts and controlled environments to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions
3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with specific functionalities.
作用機序
The mechanism by which 3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile exerts its effects involves interactions with molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s stability and reactivity, while the cyclobutene ring provides a rigid framework that can interact with various biological targets. The carbonitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
- 3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carboxylic acid
- 3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-amine
- 3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-ol
Uniqueness
3-(2,2,2-Trifluoroethoxy)cyclobut-2-ene-1-carbonitrile is unique due to the presence of the trifluoroethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of molecules with specific characteristics and functionalities.
特性
CAS番号 |
87712-24-1 |
|---|---|
分子式 |
C7H6F3NO |
分子量 |
177.12 g/mol |
IUPAC名 |
3-(2,2,2-trifluoroethoxy)cyclobut-2-ene-1-carbonitrile |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)4-12-6-1-5(2-6)3-11/h1,5H,2,4H2 |
InChIキー |
XGBUJGWLQNDJOY-UHFFFAOYSA-N |
正規SMILES |
C1C(C=C1OCC(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


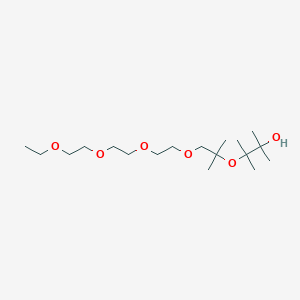
![4,6-Dichloro-2-[3-(1H-pyrrol-1-yl)phenyl]pyrimidine](/img/structure/B14386850.png)
![Silane, [(3-cyclopropyl-2,2-diphenyl-3-oxetanyl)oxy]trimethyl-](/img/structure/B14386853.png)

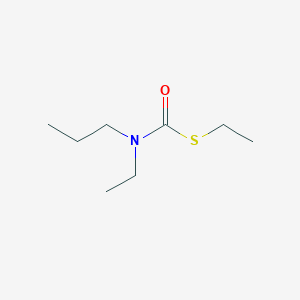
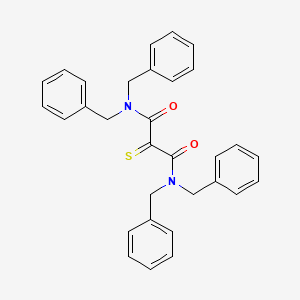
![2-[(Prop-2-en-1-yl)sulfanyl]cyclohexan-1-one](/img/structure/B14386865.png)
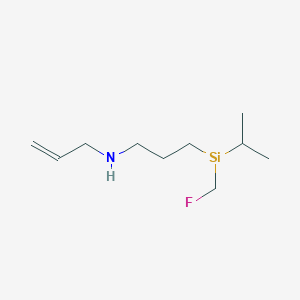

![2-(4-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386890.png)


![1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}propan-2-one](/img/structure/B14386903.png)

